5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Physical and Chemical Properties Analysis
The compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a compound structurally similar to 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. This compound showed excellent properties as a photosensitizer for Type II photodynamic therapy, potentially useful for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Nematocidal Activity
- Liu, Wang, Zhou, and Gan (2022) reported the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, which showed promising nematocidal activity. While not exactly the same compound, the structural similarity suggests potential applications of this compound in pest control (Liu, Wang, Zhou, & Gan, 2022).
Synthesis and Biological Activity
- A variety of research papers focus on the synthesis of compounds structurally related to this compound. These studies often explore the antimicrobial, anti-lipase, and antiurease activities of such compounds, indicating potential applications in pharmaceutical and agricultural industries. Examples include the work of Özil, Bodur, Ülker, and Kahveci (2015), and Yushyn, Holota, and Lesyk (2022) (Özil, Bodur, Ülker, & Kahveci, 2015), (Yushyn, Holota, & Lesyk, 2022).
Safety and Hazards
The safety data sheets for this compound suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water, but vomiting should not be induced .
Mechanism of Action
Target of Action
The primary target of this compound is the Sodium-glucose transport proteins (SGLT2) . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes . They work by inhibiting the reabsorption of glucose in the kidney, thereby promoting the excretion of glucose in the urine and subsequently reducing blood glucose levels .
Mode of Action
The compound interacts with its target, the SGLT2 proteins, by binding to them and inhibiting their function . This inhibition prevents the reabsorption of glucose in the kidney, leading to an increase in glucose excretion through urine .
Biochemical Pathways
The compound affects the glucose metabolism pathway . By inhibiting the SGLT2 proteins, it reduces the reabsorption of glucose in the kidney, which in turn reduces the amount of glucose that enters the bloodstream . This leads to a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting the function of SGLT2 proteins, the compound promotes the excretion of glucose through urine, thereby reducing the amount of glucose that is reabsorbed into the bloodstream . This can help to manage blood glucose levels in individuals with type 2 diabetes .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O3S2/c1-27-12-5-3-11(4-6-12)21-15(25)9-28-18-24-23-17(29-18)22-16(26)13-8-10(19)2-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCRDAKBGYOXOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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